2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine
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Overview
Description
2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine is a complex organic compound that features a unique combination of a pyridine ring and a benzoxaphosphole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxaphosphole core, followed by the introduction of the pyridine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific molecular targets makes it valuable for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of 2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]benzene
- 2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]thiophene
- 2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]furan
Uniqueness
Compared to similar compounds, 2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine stands out due to the presence of the pyridine ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO2P/c1-17(2,3)21-15-13(19-4)9-7-10-14(15)20-16(21)12-8-5-6-11-18-12/h5-11,16H,1-4H3/t16-,21?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXZRUNTUSEVGQ-BJQOMGFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@H](OC2=C1C(=CC=C2)OC)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NO2P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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